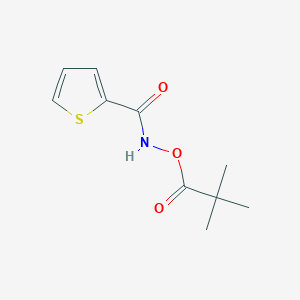
4-(tert-Butyl) 1-(4-((3-chloro-2-fluorophenyl)amino)-7-methoxyquinazolin-6-yl) (R)-2-methylpiperazine-1,4-dicarboxylate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-(tert-Butyl) 1-(4-((3-chloro-2-fluorophenyl)amino)-7-methoxyquinazolin-6-yl) ®-2-methylpiperazine-1,4-dicarboxylate is a complex organic compound with potential applications in medicinal chemistry. This compound features a quinazoline core, which is a common scaffold in many biologically active molecules. The presence of various functional groups, such as tert-butyl, chloro, fluoro, methoxy, and piperazine, contributes to its unique chemical properties and potential biological activities.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-(tert-Butyl) 1-(4-((3-chloro-2-fluorophenyl)amino)-7-methoxyquinazolin-6-yl) ®-2-methylpiperazine-1,4-dicarboxylate typically involves multiple steps, including the formation of the quinazoline core, introduction of the amino group, and subsequent functionalization with the tert-butyl, chloro, fluoro, methoxy, and piperazine groups. Common synthetic routes may include:
Formation of the Quinazoline Core: This can be achieved through the cyclization of appropriate precursors, such as anthranilic acid derivatives, under acidic or basic conditions.
Introduction of the Amino Group: The amino group can be introduced via nucleophilic substitution reactions using appropriate amines.
Functionalization: The tert-butyl, chloro, fluoro, methoxy, and piperazine groups can be introduced through various organic reactions, such as alkylation, halogenation, and amination.
Industrial Production Methods
Industrial production of this compound may involve optimizing the synthetic routes for large-scale synthesis, including the use of efficient catalysts, high-yielding reactions, and cost-effective reagents. Process optimization may also focus on minimizing waste and improving the overall yield and purity of the final product.
化学反応の分析
Types of Reactions
4-(tert-Butyl) 1-(4-((3-chloro-2-fluorophenyl)amino)-7-methoxyquinazolin-6-yl) ®-2-methylpiperazine-1,4-dicarboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the functional groups present.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, or chromium trioxide under acidic or basic conditions.
Reduction: Sodium borohydride, lithium aluminum hydride, or catalytic hydrogenation.
Substitution: Nucleophiles or electrophiles under appropriate conditions, such as acidic or basic environments.
Major Products Formed
The major products formed from these reactions depend on the specific functional groups involved and the reaction conditions. For example, oxidation may lead to the formation of quinazoline N-oxides, while reduction may yield reduced quinazoline derivatives.
科学的研究の応用
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: As a probe to study biological processes and interactions.
Medicine: As a potential therapeutic agent for the treatment of diseases, such as cancer or infectious diseases.
Industry: As an intermediate in the production of pharmaceuticals or agrochemicals.
作用機序
The mechanism of action of 4-(tert-Butyl) 1-(4-((3-chloro-2-fluorophenyl)amino)-7-methoxyquinazolin-6-yl) ®-2-methylpiperazine-1,4-dicarboxylate may involve interactions with specific molecular targets, such as enzymes or receptors. The compound’s functional groups can interact with these targets through various mechanisms, including hydrogen bonding, hydrophobic interactions, and covalent bonding. The exact pathways and molecular targets involved depend on the specific biological context and the compound’s intended use.
類似化合物との比較
Similar Compounds
4-(tert-Butyl) 1-(4-((3-chloro-2-fluorophenyl)amino)-7-methoxyquinazolin-6-yl) ®-2-methylpiperazine-1,4-dicarboxylate: Unique due to its specific combination of functional groups and potential biological activities.
Other Quinazoline Derivatives: Compounds with similar quinazoline cores but different functional groups, such as gefitinib and erlotinib, which are used as anticancer agents.
Uniqueness
The uniqueness of 4-(tert-Butyl) 1-(4-((3-chloro-2-fluorophenyl)amino)-7-methoxyquinazolin-6-yl) ®-2-methylpiperazine-1,4-dicarboxylate lies in its specific combination of functional groups, which may confer distinct chemical properties and biological activities compared to other quinazoline derivatives
特性
分子式 |
C26H29ClFN5O5 |
|---|---|
分子量 |
546.0 g/mol |
IUPAC名 |
4-O-tert-butyl 1-O-[4-(3-chloro-2-fluoroanilino)-7-methoxyquinazolin-6-yl] 2-methylpiperazine-1,4-dicarboxylate |
InChI |
InChI=1S/C26H29ClFN5O5/c1-15-13-32(24(34)38-26(2,3)4)9-10-33(15)25(35)37-21-11-16-19(12-20(21)36-5)29-14-30-23(16)31-18-8-6-7-17(27)22(18)28/h6-8,11-12,14-15H,9-10,13H2,1-5H3,(H,29,30,31) |
InChIキー |
CKCKFPRCPYNNQA-UHFFFAOYSA-N |
正規SMILES |
CC1CN(CCN1C(=O)OC2=C(C=C3C(=C2)C(=NC=N3)NC4=C(C(=CC=C4)Cl)F)OC)C(=O)OC(C)(C)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![5-Bromo-6-hydroxy-5,6-dimethyl-3,8-diazatetracyclo[8.8.0.03,8.012,17]octadeca-1(18),10,12,14,16-pentaene-2,9-dione](/img/structure/B13988599.png)


![1-Oxaspiro[4.5]decane](/img/structure/B13988614.png)

![Ethyl 3-oxo-4-{[tri(propan-2-yl)silyl]oxy}butanoate](/img/structure/B13988630.png)

![Hydrazinecarboximidamide, 2-[(4-aminophenyl)methylene]-](/img/structure/B13988650.png)
![[4-Fluoro-2-(oxan-2-yloxymethyl)phenyl]boronic acid](/img/structure/B13988653.png)





